2-Hydroxyethyl acetate

Description

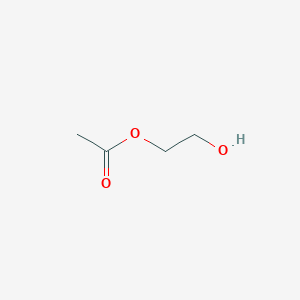

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDLWJWIAHWIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27613-77-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-acetyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27613-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10862156 | |

| Record name | 1,2-Ethanediol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odorless clear colorless liquid. (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

358 to 360 °F at 760 mmHg (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 °F (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.106 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9 mmHg at 73 °F ; 12.9 mmHg at 118 °F; 20.5 mmHg at 147 °F (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

542-59-6, 51901-33-8, 65071-98-9 | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylated polyoxyethylene (10) lanolin alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065071989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49SK86R9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monoacetate, is a bifunctional organic molecule possessing both a primary hydroxyl and an ester functional group. This dual functionality imparts unique solvency characteristics and makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-hydroxyethyl acetate, tailored for professionals in research and development. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key laboratory procedures.

Chemical Structure and Identification

2-Hydroxyethyl acetate is the monoester of ethylene glycol and acetic acid. Its structure is characterized by a two-carbon backbone with a hydroxyl group at one end and an acetate group at the other.

Chemical Structure Diagram

Caption: Chemical structure of 2-Hydroxyethyl acetate.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-hydroxyethyl acetate[1][2] |

| Common Synonyms | Ethylene glycol monoacetate, 2-Acetoxyethanol, Glycol monoacetate, β-Hydroxyethyl acetate[2][3] |

| CAS Number | 542-59-6[1][4] |

| Molecular Formula | C₄H₈O₃[5] |

| Molecular Weight | 104.10 g/mol [1][5] |

| InChI | InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3[1] |

| InChIKey | HXDLWJWIAHWIKI-UHFFFAOYSA-N[4][6] |

| Canonical SMILES | CC(=O)OCCO[5] |

Physicochemical Properties

2-Hydroxyethyl acetate is a colorless, nearly odorless liquid at room temperature.[7] It is combustible and soluble in water as well as many common organic solvents.[7]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Colorless liquid | [4] |

| Odor | Nearly odorless | [7] |

| Boiling Point | 184.0 - 188.0 °C | [4] |

| Melting Point | -45 °C | [1] |

| Density | 1.11 g/cm³ | [6] |

| Vapor Density | 3.59 | [4] |

| Flash Point | 88 °C (190.4 °F) | [4] |

| Water Solubility | Soluble | [6][7] |

| Refractive Index (n20/D) | 1.42 | [6][7] |

Synthesis

The most common method for synthesizing 2-hydroxyethyl acetate is the Fischer-Speier esterification of ethylene glycol with acetic acid, using a strong acid as a catalyst.[4] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of one reactant or by removing the water formed during the reaction.[8]

Reaction Scheme

HOCH₂CH₂OH + CH₃COOH ⇌ CH₃COOCH₂CH₂OH + H₂O[4]

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 2-hydroxyethyl acetate.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the laboratory-scale synthesis of 2-hydroxyethyl acetate.

Materials:

-

Ethylene Glycol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether (or other suitable extraction solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylene glycol and an excess of glacial acetic acid (e.g., a 1:4 molar ratio).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the stirred reaction mixture.[9]

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours.[8] The reaction temperature is typically around 110-120°C.[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing an equal volume of cold water and an extraction solvent like diethyl ether.[8]

-

Shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with brine.[8][10]

-

-

Drying and Solvent Removal:

-

Purification: The crude product can be purified by distillation.[8] Dry the ester over anhydrous potassium carbonate (K₂CO₃) before distilling.[7]

Analytical and Spectroscopic Data

The structure and purity of 2-hydroxyethyl acetate are confirmed through various analytical techniques, including chromatography and spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a key method for assessing the purity of 2-hydroxyethyl acetate, separating it from starting materials, byproducts, and other impurities.[4]

Experimental Protocol: Purity Assessment by GC

This protocol is based on the general principles outlined in ASTM D3545 for the analysis of acetate esters.[11]

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax 20M), is suitable.

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures:

-

Injector: ~200 °C

-

Detector: ~250 °C

-

Oven: A temperature program may be used, for example, starting at 60 °C and ramping up to 180 °C at 10 °C/min.

-

-

Sample Preparation: Dilute the 2-hydroxyethyl acetate sample in a suitable solvent (e.g., dichloromethane (B109758) or ether).

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The resulting chromatogram is analyzed by comparing peak areas to determine the relative concentrations of components.[11]

Spectroscopic Data

Table 3: 1H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Acetate methyl (-CH ₃) | ~2.0 - 2.1 | Singlet |

| Methylene adjacent to ester (-OCH ₂-) | ~4.1 - 4.3 | Multiplet |

| Methylene adjacent to hydroxyl (-CH ₂OH) | ~3.6 - 3.8 | Multiplet |

| Hydroxyl (-OH ) | Variable | Singlet |

(Note: Data is compiled from typical values and may vary based on solvent and instrument.)[4]

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3400 (broad) | Alcohol stretch |

| C=O (ester) | ~1740 (strong) | Carbonyl stretch |

| C-O (ester) | ~1240 | C-O stretch |

| C-O (alcohol) | ~1050 | C-O stretch |

(Note: Data represents typical absorption bands.)

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for 2-hydroxyethyl acetate is observed at a mass-to-charge ratio (m/z) of 104.[12] A prominent base peak is typically observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[1][12] Other significant fragments may be seen at m/z 73, 74, and 61.[12]

Role in Biological Signaling Pathways

There is no scientific literature to suggest that 2-hydroxyethyl acetate, a simple organic solvent and chemical intermediate, is involved in biological signaling pathways. Its primary relevance in the context of drug development is as a potential solvent or a starting material for the synthesis of more complex molecules.

Safety and Handling

2-Hydroxyethyl acetate is classified as a material that causes severe eye irritation.[4] It may also cause skin, respiratory, and digestive tract irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and protective clothing to prevent eye and skin contact.[4]

-

Handling: Use in a well-ventilated area. Wash thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water and seek immediate medical aid.[4]

-

Conclusion

2-Hydroxyethyl acetate is a fundamentally important bifunctional molecule with well-characterized chemical and physical properties. Its utility as a solvent and a synthetic intermediate is rooted in its dual hydroxyl and ester functionalities. The straightforward synthesis via Fischer esterification and well-established analytical methods for its characterization make it a readily accessible compound for research and development applications. Adherence to standard safety protocols is essential when handling this chemical due to its irritant properties.

References

- 1. Glycol monoacetate | C4H8O3 | CID 10960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 19438572 | C8H16O6 | CID 19438572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 4. 2-Hydroxyethyl acetate | 542-59-6 | Benchchem [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-HYDROXYETHYL ACETATE(542-59-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2-HYDROXYETHYL ACETATE(542-59-6) IR Spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. kelid1.ir [kelid1.ir]

- 12. 2-HYDROXYETHYL ACETATE(542-59-6) MS [m.chemicalbook.com]

Synthesis of Ethylene Glycol Monoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthesis mechanisms for ethylene (B1197577) glycol monoacetate (EGMA), a versatile organic compound with applications as a solvent and intermediate in various industries. The core focus of this document is on three principal synthetic pathways: the direct esterification of ethylene glycol with acetic acid, the transesterification of ethylene glycol, and the palladium-catalyzed oxidation of ethylene. This guide furnishes detailed experimental protocols, a comprehensive summary of quantitative data, and mechanistic diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

Ethylene glycol monoacetate (EGMA), also known as 2-hydroxyethyl acetate (B1210297), is a bifunctional molecule possessing both a primary alcohol and an ester group. This unique structure imparts valuable solvent properties and makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. The selection of a synthetic route to EGMA is often dictated by factors such as feedstock availability, desired purity, and economic considerations. This guide explores the most prevalent methods for its preparation, offering detailed insights into their chemical mechanisms and practical execution.

Synthesis Routes and Mechanisms

There are three primary methods for the synthesis of ethylene glycol monoacetate:

-

Direct Esterification: The reaction of ethylene glycol with acetic acid.

-

Transesterification: The reaction of ethylene glycol with another acetate ester.

-

Palladium-Catalyzed Oxidation: The reaction of ethylene with acetic acid in the presence of a palladium catalyst and an oxidant.

Direct Esterification of Ethylene Glycol with Acetic Acid

This is a classic example of a Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. The reaction proceeds by protonation of the acetic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol.

The reaction is reversible and proceeds in two consecutive steps, first forming ethylene glycol monoacetate (EGMA) and water, and then potentially reacting further to form ethylene glycol diacetate (EGDA) and another molecule of water.[1] To favor the formation of the monoester, an excess of ethylene glycol can be used, and the removal of water can drive the equilibrium toward the products.

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like acidic cation exchange resins (e.g., Amberlyst-15, Seralite SRC-120) and carbon-based solid acids.[1][2][3]

Mechanism of Acid-Catalyzed Esterification:

Figure 1: Mechanism of Acid-Catalyzed Esterification.

Transesterification of Ethylene Glycol

Transesterification involves the reaction of ethylene glycol with an acetate ester, such as sec-butyl acetate, in the presence of a catalyst. This method can be advantageous as it can sometimes offer higher yields and easier purification compared to direct esterification, particularly as it avoids the production of water. The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), sodium methoxide (B1231860) (CH₃ONa), or potassium carbonate (K₂CO₃).[4][5]

The mechanism involves the deprotonation of ethylene glycol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the acetate ester.

Mechanism of Base-Catalyzed Transesterification:

Figure 2: Mechanism of Base-Catalyzed Transesterification.

Palladium-Catalyzed Oxidation of Ethylene

A more modern approach involves the direct reaction of ethylene with acetic acid in the presence of a palladium(II) catalyst and an oxidant. This process, a type of acetoxylation, forms EGMA directly from a simple alkene feedstock. The mechanism is complex and involves the formation of a palladium-ethylene π-complex, followed by nucleophilic attack of an acetate ion to form an acetoxyethyl-palladium intermediate. This intermediate then undergoes further reactions to yield the final product and regenerate the palladium catalyst.

Proposed Mechanism for Palladium-Catalyzed Acetoxylation of Ethylene:

Figure 3: Palladium-Catalyzed Acetoxylation of Ethylene.

Quantitative Data

The following table summarizes key quantitative data from various studies on the synthesis of ethylene glycol monoacetate.

| Synthesis Route | Catalyst | Temp. (°C) | Molar Ratio (EG:AA/Other) | EG Conversion (%) | EGMA Selectivity (%) | Reference |

| Direct Esterification | Seralite SRC-120 | 60-90 | 1:3.13 (EG:AA) | ~80 | ~30 (at 80% conversion) | [1] |

| Direct Esterification | H₃PO₄-activated CSA | 100 | 1:2 (EG:AA) | 74.1 | 81.8 | [3] |

| Direct Esterification | Titanium (IV) isopropoxide | 90 | 1:2.92 (EG:AA) | 100 | - (EGDA selectivity 94.72%) | [6] |

| Transesterification | KOH | 120 | 1:1.3 (EG:sec-Butyl Acetate) | High | High (Purity >97%) | [4] |

| Pd-catalyzed Oxidation | PdCl₂/LiNO₃ | 50 | - | High | ~90 | [7] |

Note: Selectivity can be highly dependent on reaction time and conditions, with longer times or higher temperatures often favoring the formation of the di-ester (EGDA).

Experimental Protocols

Protocol for Direct Esterification using an Acidic Ion-Exchange Resin

This protocol is a generalized procedure based on kinetic studies of the esterification of ethylene glycol with acetic acid using a cation exchange resin like Seralite SRC-120 or Amberlyst 36.[1][2][8]

Materials:

-

Ethylene glycol (EG)

-

Glacial acetic acid (AA)

-

Strongly acidic cation exchange resin (e.g., Seralite SRC-120), pre-dried

-

Nitrogen gas supply

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe

-

Heating mantle

-

Apparatus for titration or gas chromatography (GC) for analysis

Procedure:

-

Catalyst Preparation: The cation exchange resin should be dried in an oven at 100-110 °C for several hours to remove moisture.

-

Reaction Setup: A three-necked round-bottom flask is charged with the desired molar ratio of ethylene glycol and acetic acid (e.g., a 1:2 molar ratio of EG to AA).

-

The flask is equipped with a reflux condenser, a magnetic stirrer, and a temperature probe. The setup is placed in a heating mantle.

-

A slow stream of nitrogen is passed through the system to provide an inert atmosphere.

-

Reaction: The mixture is heated to the desired reaction temperature (e.g., 80-100 °C) with constant stirring.

-

Once the temperature is stable, a known amount of the pre-dried catalyst (e.g., 1-5 wt% of the total reactants) is added to the flask. This is considered time zero of the reaction.

-

Monitoring: Small samples of the reaction mixture are withdrawn at regular intervals using a syringe. The catalyst is filtered out from the sample immediately.

-

Analysis: The concentration of acetic acid in the samples is determined by titration with a standard sodium hydroxide solution. Alternatively, the composition of the reaction mixture (EG, AA, EGMA, and EGDA) can be analyzed by gas chromatography.

-

Work-up and Purification: After the desired conversion is achieved, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The excess acetic acid and ethylene glycol can be removed by vacuum distillation. The resulting mixture of EGMA and EGDA can be further purified by fractional distillation under reduced pressure.

Protocol for Transesterification using a Basic Catalyst

This protocol is based on patent literature describing the synthesis of EGMA via transesterification of ethylene glycol with sec-butyl acetate.[4][5]

Materials:

-

Ethylene glycol (EG)

-

sec-Butyl acetate

-

Basic catalyst (e.g., potassium hydroxide, KOH)

-

Reaction vessel with a distillation column and stirrer

-

Heating source

-

Apparatus for gas chromatography (GC) for analysis

-

Extraction and distillation equipment for purification

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer and a distillation column is charged with ethylene glycol, sec-butyl acetate (e.g., in a 1:1 to 1:1.5 molar ratio), and the basic catalyst (e.g., 0.01-0.08 moles per mole of ethylene glycol).

-

Initial Transesterification: The mixture is heated to a temperature of 90-140 °C with continuous stirring. The reaction is allowed to proceed for a set period (e.g., 1-15 hours) to reach an initial equilibrium.

-

Equilibrium Shift: To drive the reaction to completion, the sec-butanol formed as a byproduct is continuously removed by distillation. This shifts the equilibrium towards the formation of the products. The temperature at the top of the distillation column will be indicative of the composition of the distillate.

-

Terminal Transesterification: After the initial removal of sec-butanol, the reaction is continued at a controlled temperature (e.g., 110 °C) for a few more hours to maximize the conversion.

-

Work-up: After the reaction is complete, the reaction mixture is cooled. The catalyst may be neutralized or removed by filtration.

-

Purification: The unreacted sec-butyl acetate and any remaining sec-butanol are removed by distillation. The remaining mixture contains EGMA, EGDA, and unreacted ethylene glycol. This mixture is then subjected to a separation and purification process, which may involve:

-

Extraction: Using a solvent like toluene (B28343) to separate the esters from the more polar ethylene glycol.

-

Distillation: The extract is then subjected to azeotropic distillation to remove the extraction solvent, followed by vacuum distillation to separate EGMA from EGDA.

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of ethylene glycol monoacetate.

Figure 4: General Experimental Workflow.

Conclusion

The synthesis of ethylene glycol monoacetate can be achieved through several effective routes, with direct esterification and transesterification being the most common and accessible methods for laboratory and industrial-scale production. The choice of method depends on various factors, including the availability of starting materials, desired product purity, and economic viability. The palladium-catalyzed oxidation of ethylene represents a more modern and atom-economical approach, though it may require more specialized equipment and catalysts. This guide provides the fundamental knowledge, including mechanistic insights, quantitative data, and detailed protocols, to aid researchers and professionals in the successful synthesis and purification of ethylene glycol monoacetate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Carbon-based solid acids catalyze the synthesis of ethylene glyco...: Ingenta Connect [ingentaconnect.com]

- 4. CN103183609A - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate - Google Patents [patents.google.com]

- 5. CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate - Google Patents [patents.google.com]

- 6. Production of Ethylene Glycol Diacetate Ester Using a Heterogeneous Titanium (IV) Isopropoxide Catalyst: Response Surface Methodology [journals.iau.ir]

- 7. A novel synthesis of glycol mono-ester from an olefin - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 8. Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36 | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Acetoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxyethanol, also known as ethylene (B1197577) glycol monoacetate or 2-hydroxyethyl acetate (B1210297), is a bifunctional organic molecule possessing both an ester and a primary alcohol functional group. This unique structure imparts a versatile set of properties, making it a valuable solvent and intermediate in various chemical and pharmaceutical applications. Its miscibility with both polar and non-polar substances, coupled with its moderate boiling point and reactivity, allows for its use in formulations, synthesis, and purification processes. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-acetoxyethanol, complete with experimental methodologies and data presented for easy reference.

Physical Characteristics

2-Acetoxyethanol is a colorless, clear liquid with a mild, sweet odor.[1] Its physical properties are summarized in the tables below. These characteristics are crucial for its application in areas requiring specific solvency, viscosity, and volatility.

General and Physical Properties

| Property | Value | Units | Reference Method |

| Molecular Formula | C₄H₈O₃ | - | - |

| Molecular Weight | 104.10 | g/mol | [2] |

| Appearance | Colorless, clear liquid | - | Visual Inspection |

| Odor | Mild, sweet | - | Olfactory |

| Density | 1.108 | g/cm³ at 20°C | ASTM D4052 |

| Boiling Point | 182 | °C at 760 mmHg | ASTM D1078 |

| Melting Point | -25 | °C | OECD 102 |

| Flash Point | 102 | °C | ASTM D93 |

| Water Solubility | Miscible | - | OECD 105 |

| Refractive Index | 1.420 | nD at 20°C | ASTM D1218 |

| Vapor Pressure | 0.227 | mmHg at 25°C | ASTM E1194 |

| Viscosity | 2.9 | cP at 25°C | ASTM D445 |

Experimental Protocols: Physical Properties

Determination of Density (ASTM D4052)

The density of 2-acetoxyethanol can be accurately determined using a digital density meter according to the ASTM D4052 standard test method.

-

Apparatus: A digital density meter capable of maintaining a constant temperature (20 ± 0.05 °C).

-

Calibration: Calibrate the instrument daily with dry air and high-purity water.

-

Sample Preparation: Ensure the 2-acetoxyethanol sample is free of air bubbles and has been equilibrated to the measurement temperature.

-

Measurement: Introduce the sample into the oscillating U-tube of the density meter. The instrument measures the oscillation period of the tube filled with the sample.

-

Calculation: The density is automatically calculated by the instrument based on the oscillation period and the calibration data. The result is typically reported in g/cm³.

Determination of Water Solubility (OECD Guideline 105: Flask Method)

Given that 2-acetoxyethanol is miscible with water, a qualitative assessment is often sufficient. For a more formal determination following the principles of OECD 105 for highly soluble substances:

-

Apparatus: A flask with a stirrer, a constant temperature bath (20 ± 0.5 °C), and an analytical method for determining the concentration of the test substance (e.g., gas chromatography).

-

Procedure:

-

Add a known volume of distilled water to the flask.

-

Incrementally add known volumes of 2-acetoxyethanol while stirring.

-

Visually inspect the solution for any signs of phase separation or cloudiness after each addition.

-

-

Result: For miscible substances, no phase separation will be observed even at a 1:1 ratio or higher. The substance is reported as "miscible."

Chemical Characteristics

2-Acetoxyethanol's chemical nature is defined by the interplay of its ester and alcohol functional groups. It can undergo reactions typical of both, such as hydrolysis, transesterification, and oxidation.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-Acetoxyethanol |

| Synonyms | Ethylene glycol monoacetate, 2-Hydroxyethyl acetate |

| CAS Number | 542-59-6 |

| PubChem CID | 10957 |

| SMILES | CC(=O)OCCO |

| InChI | InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 |

Reactivity Profile

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding ethylene glycol and acetic acid. The rate of hydrolysis is significantly faster under basic conditions.

-

Transesterification: In the presence of an acid or base catalyst, the acetyl group can be exchanged with another alkoxy group from an alcohol. For example, reaction with methanol (B129727) will yield methyl acetate and ethylene glycol.

-

Esterification: The primary alcohol group can be further esterified with a carboxylic acid or its derivative to form a diester.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Experimental Protocols: Chemical Synthesis and Analysis

Synthesis of 2-Acetoxyethanol via Fischer Esterification

This protocol describes the laboratory-scale synthesis of 2-acetoxyethanol from ethylene glycol and acetic acid using an acid catalyst.

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, and distillation apparatus.

-

Reagents:

-

Ethylene glycol

-

Glacial acetic acid (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

-

Procedure:

-

To a round-bottom flask, add ethylene glycol and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acetic acid to ethylene glycol).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 181-183 °C.

-

Analysis by Gas Chromatography (GC)

The purity of 2-acetoxyethanol and the monitoring of its synthesis can be performed using gas chromatography with a flame ionization detector (GC-FID).

-

Apparatus: Gas chromatograph equipped with an FID and a suitable capillary column (e.g., a polar column like a DB-WAX).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 270 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time and peak area can be used to identify and quantify 2-acetoxyethanol.

Mandatory Visualizations

Caption: Fischer Esterification Workflow for 2-Acetoxyethanol Synthesis.

Caption: Hierarchical Classification of 2-Acetoxyethanol.

Spectroscopic Data

Infrared (IR) Spectrum

The IR spectrum of 2-acetoxyethanol displays characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3400-3500 cm⁻¹ indicates the presence of the hydroxyl group.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ are attributable to sp³ C-H stretching.

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: Bands in the 1240 cm⁻¹ and 1050 cm⁻¹ region correspond to the C-O stretching of the ester and alcohol, respectively.

¹H NMR Spectrum

The proton NMR spectrum provides a clear fingerprint of the molecule's structure:

-

δ ~2.0 ppm (singlet, 3H): Corresponds to the methyl protons of the acetate group (-OCOCH₃ ).

-

δ ~3.7 ppm (triplet, 2H): Represents the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂ OH).

-

δ ~4.2 ppm (triplet, 2H): Corresponds to the methylene protons adjacent to the ester oxygen (CH₃COOCH₂ -).

-

δ ~2.5-3.5 ppm (broad singlet, 1H): This is the hydroxyl proton (-OH ), which is often broad and its chemical shift can vary with concentration and solvent.

Mass Spectrum

In electron ionization mass spectrometry, 2-acetoxyethanol will fragment in predictable ways:

-

Molecular Ion (M+): A peak at m/z = 104 corresponding to the molecular weight may be observed, though it might be weak.

-

Major Fragments:

-

m/z = 61: Loss of an acetyl radical (CH₃CO, 43 Da), resulting in the [HOCH₂CH₂O]⁺ fragment.

-

m/z = 45: Cleavage of the C-C bond, leading to the [CH₂OH]⁺ fragment.

-

m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

-

Applications in Research and Drug Development

The unique properties of 2-acetoxyethanol make it a useful compound in the pharmaceutical industry:

-

Solvent: It can be used as a solvent for a variety of active pharmaceutical ingredients (APIs) and excipients in formulation development. Its miscibility with water and many organic solvents is a key advantage.

-

Intermediate: Its bifunctional nature allows it to be used as a building block in the synthesis of more complex molecules and drug candidates.

-

Cleaning Agent: Due to its excellent solvent properties, it can be used for cleaning and degreasing laboratory equipment and in manufacturing processes.

Safety and Handling

2-Acetoxyethanol is considered to have low toxicity.[3] However, it may cause eye irritation.[4] Good laboratory practices should always be followed. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Acetoxyethanol is a versatile chemical with a well-defined set of physical and chemical properties. Its dual functionality as both an alcohol and an ester underpins its utility as a solvent and a synthetic intermediate. This guide provides researchers, scientists, and drug development professionals with the essential technical information required for the effective and safe use of 2-acetoxyethanol in their work. The provided experimental protocols offer a starting point for in-house characterization and synthesis, while the tabulated data and spectroscopic information serve as a quick and reliable reference.

References

Spectroscopic Profile of 2-Hydroxyethyl Acetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-hydroxyethyl acetate (B1210297), catering to researchers, scientists, and professionals in drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in clear, tabular formats for straightforward interpretation and comparison. Detailed experimental protocols for acquiring this spectroscopic data are also provided, alongside a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-hydroxyethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Acetate methyl (-COCH₃) | ~2.08 | Singlet |

| Methylene adjacent to ester (-OCH₂-) | ~4.20 | Triplet |

| Methylene adjacent to hydroxyl (-CH₂OH) | ~3.75 | Triplet |

| Hydroxyl (-OH) | Variable | Singlet (broad) |

¹³C NMR Spectral Data

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~171.0 |

| Methylene adjacent to ester (-OCH₂) | ~65.0 |

| Methylene adjacent to hydroxyl (-CH₂OH) | ~60.0 |

| Acetate methyl (-COCH₃) | ~20.9 |

| (Data sourced from the Spectral Database for Organic Compounds, SDBS) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Hydroxyl group stretching vibration |

| ~2950 | C-H | Alkane C-H stretching |

| ~1740 (strong) | C=O | Ester carbonyl stretching vibration |

| ~1240 | C-O | Ester C-O stretching |

| ~1050 | C-O | Alcohol C-O stretching |

Mass Spectrometry (MS)

| m/z | Proposed Fragment Ion |

| 104 | [C₄H₈O₃]⁺˙ (Molecular Ion) |

| 89 | [M - CH₃]⁺ |

| 73 | [M - OCH₃]⁺ |

| 61 | [HOCH₂CH₂O]⁺ |

| 45 | [CH₂OH]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-hydroxyethyl acetate for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Tune and match the appropriate probe (¹H or ¹³C) to the sample.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat 2-hydroxyethyl acetate directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of 2-hydroxyethyl acetate in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

-

If using a direct infusion method, load the sample solution into a syringe for introduction into the ion source.

-

If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

-

Instrument Setup and Data Acquisition:

-

Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using a suitable calibration standard.

-

For direct infusion, introduce the sample into the ion source at a constant flow rate.

-

For GC-MS, the sample is vaporized in the injector and separated on the GC column before entering the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like 2-hydroxyethyl acetate.

Caption: Workflow for spectroscopic analysis of 2-hydroxyethyl acetate.

Solubility Profile of 2-Hydroxyethyl Acetate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxyethyl acetate (B1210297) (also known as ethylene (B1197577) glycol monoacetate) in various organic solvents. Due to its dual functionality, possessing both a hydroxyl and an ester group, 2-hydroxyethyl acetate serves as a versatile solvent and intermediate in numerous chemical processes, making a thorough understanding of its solubility profile critical for its application in research and drug development.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For 2-hydroxyethyl acetate, a polar molecule, its solubility in organic solvents is governed by the principle of "like dissolves like." Its hydroxyl group allows for hydrogen bonding with polar solvents, while the acetate group contributes to its miscibility with less polar organic compounds.

Qualitative Solubility Profile of 2-Hydroxyethyl Acetate

Based on available literature, 2-hydroxyethyl acetate is described as being completely miscible with a wide range of common organic solvents. This high degree of solubility is attributed to its molecular structure, which allows for favorable interactions with various solvent types. The following table summarizes the qualitative solubility of 2-hydroxyethyl acetate in several organic solvents.

| Organic Solvent | Common Name(s) | Qualitative Solubility |

| Alcohols | Ethanol, Methanol | Completely Miscible[1][2][3][4] |

| Ketones | Acetone | Completely Miscible[1] |

| Ethers | Diethyl Ether | Soluble[2][5] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[2][5] |

| Esters | Ethyl Acetate | Completely Miscible[1] |

| Water | Completely Miscible[2][6] |

Note: "Completely Miscible" indicates that the two liquids can be mixed in all proportions to form a single phase. "Soluble" indicates that 2-hydroxyethyl acetate dissolves in the solvent, though quantitative limits have not been specified in the reviewed literature.

Experimental Protocols for Solubility Determination

Protocol 1: Qualitative Determination of Miscibility (Adapted from ASTM D1722)

This method provides a straightforward approach to visually determine if two liquids are miscible in a given proportion.

Objective: To qualitatively assess whether 2-hydroxyethyl acetate is miscible with a specific organic solvent.

Materials:

-

2-Hydroxyethyl acetate

-

Organic solvent to be tested

-

Two 100-mL glass-stoppered graduated cylinders

-

Pipettes

-

Distilled water (for control)

Procedure:

-

Thoroughly clean and dry the graduated cylinders.

-

In the first graduated cylinder, mix 50 mL of 2-hydroxyethyl acetate with 50 mL of the organic solvent under investigation.

-

In the second graduated cylinder, as a control, mix 50 mL of distilled water with 50 mL of the organic solvent.

-

Stopper both cylinders and invert them ten times to ensure thorough mixing.

-

Allow the cylinders to stand at a controlled room temperature for 30 minutes.

-

Visually inspect the contents of both cylinders.

Interpretation of Results:

-

Miscible: The mixture of 2-hydroxyethyl acetate and the organic solvent appears as a single, clear liquid phase, with no signs of turbidity or separation.

-

Immiscible or Partially Miscible: The mixture shows turbidity, the formation of two distinct layers, or the presence of droplets of one liquid suspended in the other.

Protocol 2: Quantitative Determination of Solubility by Isothermal Equilibrium Method

This protocol outlines a method to determine the precise concentration of 2-hydroxyethyl acetate in a saturated solution with another organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of 2-hydroxyethyl acetate in a specific organic solvent at a given temperature.

Materials:

-

2-Hydroxyethyl acetate

-

Organic solvent

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Several sealed, airtight vials

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

-

Syringes and filters (if necessary for sampling)

Procedure:

-

Prepare a series of standard solutions of 2-hydroxyethyl acetate in the chosen organic solvent at known concentrations.

-

Generate a calibration curve using the analytical instrument (e.g., GC) by plotting the instrument response against the known concentrations of the standard solutions.

-

In a series of airtight vials, add an excess amount of 2-hydroxyethyl acetate to a known volume or mass of the organic solvent. "Excess" means that there should be a visible separate phase of 2-hydroxyethyl acetate after equilibration.

-

Place the vials in the thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (this could range from several hours to days, and should be determined empirically by taking measurements at different time points until the concentration in the solvent phase becomes constant).

-

Once equilibrium is achieved, stop the agitation and allow the phases to separate completely.

-

Carefully extract a sample from the solvent-rich phase, ensuring that none of the undissolved 2-hydroxyethyl acetate phase is collected. A syringe with a filter may be necessary.

-

Analyze the collected sample using the calibrated analytical instrument to determine the concentration of 2-hydroxyethyl acetate.

-

Repeat the measurement for multiple samples to ensure reproducibility.

Data Presentation: The solubility can be expressed in various units, such as:

-

g/100 g of solvent

-

g/100 mL of solvent

-

Mole fraction

-

Molarity

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of the solubility of 2-hydroxyethyl acetate in an organic solvent.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility profile of 2-hydroxyethyl acetate and equips researchers with the necessary protocols to conduct their own detailed quantitative assessments. A precise understanding of solubility is paramount for the effective formulation and application of this versatile compound in scientific and industrial settings.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-HYDROXYETHYL ACETATE | 542-59-6 [chemicalbook.com]

- 3. CAS 542-59-6: Glycol monoacetate | CymitQuimica [cymitquimica.com]

- 4. Ethylene Glycol Monoacetate [drugfuture.com]

- 5. 2-Hydroxyethyl acetate | 542-59-6 | Benchchem [benchchem.com]

- 6. chembk.com [chembk.com]

Hydrolysis Kinetics of 2-Hydroxyethyl Acetate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the hydrolysis kinetics of 2-hydroxyethyl acetate (B1210297) (ethylene glycol monoacetate) in aqueous solutions. The document covers the fundamental principles of the hydrolysis reaction, including the mechanisms of acid and base catalysis, and presents available quantitative kinetic data. Detailed experimental protocols for monitoring the hydrolysis kinetics, adapted from established methods for ester hydrolysis, are provided to assist researchers in designing and executing their own studies. This guide is intended to be a valuable resource for professionals in drug development and other scientific fields where the stability and degradation of ester-containing compounds are of critical importance.

Introduction

2-Hydroxyethyl acetate is a bifunctional molecule containing both a hydroxyl and an ester group. Its susceptibility to hydrolysis, the cleavage of the ester bond to form ethylene (B1197577) glycol and acetic acid, is a critical parameter in various applications, including as a solvent and in the formulation of pharmaceuticals and other chemical products.[1] Understanding the kinetics of this degradation pathway is essential for predicting the shelf-life, efficacy, and potential environmental fate of products containing this molecule. This guide summarizes the current knowledge on the hydrolysis kinetics of 2-hydroxyethyl acetate and provides practical guidance for its experimental investigation.

Reaction Kinetics and Mechanism

The hydrolysis of 2-hydroxyethyl acetate in aqueous solutions proceeds via nucleophilic acyl substitution. The reaction is catalyzed by both acids (H⁺) and bases (OH⁻), and the overall observed rate of hydrolysis is a composite of the spontaneous (neutral) hydrolysis and the catalyzed reactions.

The reaction can be represented as follows:

HOCH₂CH₂OCOCH₃ + H₂O ⇌ HOCH₂CH₂OH + CH₃COOH (2-Hydroxyethyl Acetate + Water ⇌ Ethylene Glycol + Acetic Acid)

The rate of hydrolysis is significantly influenced by the pH of the aqueous solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction rate is proportional to the concentration of hydronium ions. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In acidic media, the hydrolysis of 2-hydroxyethyl acetate has been reported to follow first-order kinetics.[1]

Base-Catalyzed Hydrolysis (Saponification)

In alkaline solutions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process, also known as saponification, is typically much faster than acid-catalyzed hydrolysis. The reaction is generally second-order, being first-order in both the ester and the hydroxide ion concentration.[2]

Quantitative Kinetic Data

Comprehensive kinetic data for the hydrolysis of 2-hydroxyethyl acetate is not extensively available in the public literature. However, some key data points and analogous data from similar esters provide valuable insights.

| Parameter | Condition | Value | Notes |

| Rate Constant (k) | Acidic Media (pH not specified), 25°C | 1.2 × 10⁻³ s⁻¹ | This is a pseudo-first-order rate constant. |

| Activation Energy (Ea) | Alkaline Hydrolysis (Ethyl Acetate) | 11.56 kcal/mol | This value is for the analogous compound ethyl acetate and provides an estimate.[2] |

| pH-Rate Profile | General Ester Hydrolysis | U-shaped curve | The rate is minimal at a neutral or slightly acidic pH and increases at both low and high pH. |

Note: The limited availability of specific data for 2-hydroxyethyl acetate necessitates the use of data from analogous compounds for some parameters. Researchers are encouraged to determine these values experimentally for their specific conditions.

Experimental Protocols

Several analytical methods can be employed to monitor the kinetics of 2-hydroxyethyl acetate hydrolysis. The choice of method depends on the specific experimental conditions, available equipment, and desired precision.

Titrimetric Method for Acid-Catalyzed Hydrolysis

This method involves monitoring the production of acetic acid over time by titrating aliquots of the reaction mixture with a standardized base.

Materials:

-

2-Hydroxyethyl acetate

-

Hydrochloric acid (e.g., 0.5 N)

-

Sodium hydroxide solution (e.g., 0.2 N, standardized)

-

Phenolphthalein (B1677637) indicator

-

Ice

-

Constant temperature water bath

-

Burette, pipettes, conical flasks

Procedure:

-

Prepare a solution of 2-hydroxyethyl acetate in an acidic aqueous medium (e.g., 0.5 N HCl) in a conical flask.

-

Place the flask in a constant temperature water bath to equilibrate.

-

Start the reaction and a stopwatch simultaneously.

-

At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL).

-

Immediately quench the reaction by adding the aliquot to a flask containing ice to arrest the hydrolysis.[3]

-

Titrate the quenched sample with a standardized sodium hydroxide solution using phenolphthalein as the indicator. The endpoint is the first appearance of a persistent pink color.[3]

-

To determine the concentration at infinite time (completion), heat a sealed sample of the reaction mixture in a water bath for an extended period (e.g., 1-2 hours) to drive the reaction to completion, then titrate as above.[3]

Data Analysis: The pseudo-first-order rate constant (k) can be determined using the integrated rate law for a first-order reaction, often expressed in terms of the volume of titrant.

Spectrophotometric Method

This method is suitable if the product or a derivative absorbs light at a specific wavelength where the reactant does not. While 2-hydroxyethyl acetate and its hydrolysis products do not have strong chromophores in the UV-Vis range, derivatization of the products could be employed.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and quantifying the components of the reaction mixture (reactant and products).

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar analytes (e.g., a wax-type column)

Procedure:

-

Initiate the hydrolysis reaction in a thermostated vessel.

-

At predetermined time points, withdraw an aliquot of the reaction mixture.

-

Quench the reaction by cooling and/or neutralizing the catalyst.

-

Prepare the sample for GC analysis, which may involve extraction into an organic solvent and the addition of an internal standard for accurate quantification.

-

Inject the prepared sample into the GC and record the chromatogram.

-

Quantify the peak areas of 2-hydroxyethyl acetate and ethylene glycol relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the real-time, non-invasive monitoring of the reaction progress by tracking the disappearance of reactant signals and the appearance of product signals.[4]

Procedure:

-

The reaction is typically carried out directly in an NMR tube.

-

A known concentration of 2-hydroxyethyl acetate is dissolved in a deuterated aqueous solvent (e.g., D₂O) containing the acid or base catalyst.

-

¹H NMR spectra are acquired at regular intervals.

-

The concentration of the reactant and products can be determined by integrating the characteristic peaks. For 2-hydroxyethyl acetate, the acetyl protons will have a distinct chemical shift from the protons of the resulting acetic acid.

Visualizations

Reaction Mechanisms

Caption: Simplified mechanisms for acid and base-catalyzed hydrolysis of 2-hydroxyethyl acetate.

Experimental Workflow for Kinetic Analysis

Caption: General experimental workflow for determining the hydrolysis rate constant.

pH-Rate Profile

Caption: A typical U-shaped pH-rate profile for ester hydrolysis.

Conclusion

The hydrolysis of 2-hydroxyethyl acetate is a critical degradation pathway governed by acid and base catalysis. While specific kinetic data for this compound remains limited in publicly accessible literature, this guide provides a foundational understanding of its hydrolytic behavior based on a known rate constant and principles derived from analogous esters. The detailed experimental protocols offered herein serve as a practical starting point for researchers to conduct their own kinetic investigations, enabling a more precise understanding of the stability of 2-hydroxyethyl acetate in their specific aqueous systems. Further research is warranted to establish a comprehensive pH-rate profile and determine the activation energy for the hydrolysis of this important industrial chemical.

References

- 1. caritasuniversityjournals.org [caritasuniversityjournals.org]

- 2. A Kinetic and Modeling Study of Bis(2-hydroxyethyl) terephthalate (BHET) Hydrolysis Reaction Network – Nicl.it [nicl.it]

- 3. researchgate.net [researchgate.net]

- 4. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Hydroxyethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Hydroxyethyl Acetate (B1210297)

A summary of the key physical and chemical properties of 2-hydroxyethyl acetate is presented in Table 1. These properties are essential for understanding its behavior under different process conditions.

Table 1: Physicochemical Properties of 2-Hydroxyethyl Acetate

| Property | Value | Reference(s) |

| Synonyms | Ethylene (B1197577) glycol monoacetate, 2-Acetoxyethanol | [1] |

| CAS Number | 542-59-6 | [2] |

| Molecular Formula | C4H8O3 | [2] |

| Molecular Weight | 104.10 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Nearly odorless | [1] |

| Boiling Point | 181-182 °C | |

| Flash Point | 102 °C (closed cup) | |

| Density | 1.108 g/cm³ at 20 °C | |

| Solubility | Miscible with water, alcohol, ether, benzene, and toluene. | [1] |

Thermal Stability and Decomposition

Information regarding the specific thermal decomposition profile of 2-hydroxyethyl acetate from techniques such as TGA and DSC is limited in publicly accessible literature. However, safety data sheets consistently indicate that the compound will decompose when exposed to high temperatures.